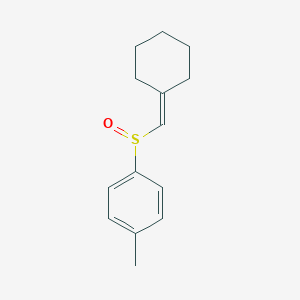![molecular formula C21H13Cl3N2O2 B14585139 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide CAS No. 61437-98-7](/img/structure/B14585139.png)
3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide: is a complex organic compound characterized by the presence of multiple functional groups, including trichloro, cyano, phenyl, and hydroxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild and tolerant of various functional groups.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The hydroxy group in the compound can undergo oxidation to form a carbonyl group.
Reduction: The cyano group can be reduced to an amine group under appropriate conditions.
Substitution: The trichloro groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products:
Oxidation: Formation of a carbonyl derivative.
Reduction: Formation of an amine derivative.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, enabling the construction of more complex molecules. Its functional groups allow for diverse chemical modifications.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and receptor binding due to its unique structure.
Medicine: Potential applications in medicinal chemistry include the development of new pharmaceuticals. The compound’s structure may allow it to interact with specific biological targets, leading to therapeutic effects.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as polymers or coatings.
作用機序
The mechanism of action of 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. For example, the cyano group can form hydrogen bonds with amino acid residues in the active site of an enzyme, while the phenyl groups can participate in hydrophobic interactions.
類似化合物との比較
2,4,5-Trichlorophenoxyacetic acid: A herbicide with a similar trichloro substitution pattern.
4′-Chloro-3,4,5-trimethoxychalcone: A compound with similar aromatic substitution.
Uniqueness: 3,4,5-Trichloro-N-{4-[cyano(phenyl)methyl]phenyl}-2-hydroxybenzamide is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both cyano and hydroxy groups allows for versatile chemical transformations and potential interactions with biological targets.
特性
CAS番号 |
61437-98-7 |
|---|---|
分子式 |
C21H13Cl3N2O2 |
分子量 |
431.7 g/mol |
IUPAC名 |
3,4,5-trichloro-N-[4-[cyano(phenyl)methyl]phenyl]-2-hydroxybenzamide |
InChI |
InChI=1S/C21H13Cl3N2O2/c22-17-10-15(20(27)19(24)18(17)23)21(28)26-14-8-6-13(7-9-14)16(11-25)12-4-2-1-3-5-12/h1-10,16,27H,(H,26,28) |
InChIキー |
JYCVUIYUWOPBIN-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C(C#N)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3O)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



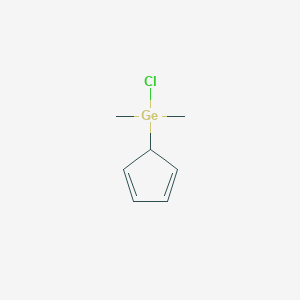
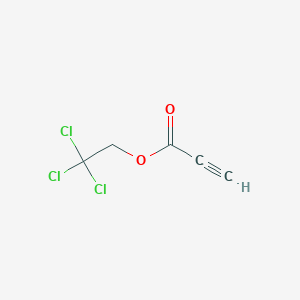
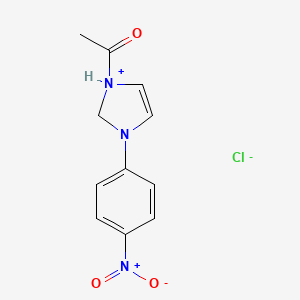
![6-(Methylsulfanyl)-2,4-diphenyl-2,3,7-triazaspiro[4.4]nona-3,6-dien-1-one](/img/structure/B14585080.png)
![N-[Bis(2-methylpropyl)carbamoyl]-2-phenylethene-1-sulfonamide](/img/structure/B14585081.png)
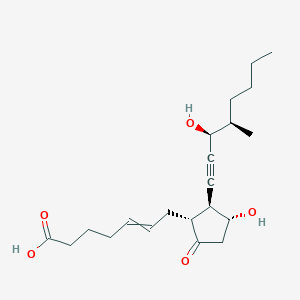
![1-[(Methanesulfonyl)methanesulfonyl]-4-methylpiperazine](/img/structure/B14585094.png)
![1-bromo-4-[(E)-4-(4-methylphenoxy)but-2-enyl]sulfanylbenzene](/img/structure/B14585095.png)
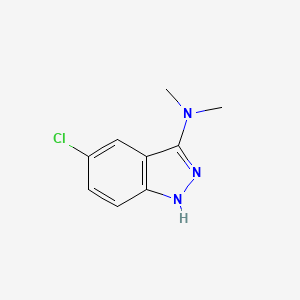
![Butanoic acid, 4-[3-(1,1-dimethylethyl)phenoxy]-3-oxo-, ethyl ester](/img/structure/B14585116.png)
![Tributyl[2-(2-methyloxiran-2-YL)ethoxy]stannane](/img/structure/B14585124.png)

